molecular formula C21H17ClFN3O2S B3401451 N-(3-chloro-4-methylphenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1040679-55-7

N-(3-chloro-4-methylphenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B3401451
CAS No.: 1040679-55-7
M. Wt: 429.9 g/mol
InChI Key: XKWYUEPLXJLNLN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a high-purity chemical reagent intended for research and development purposes in laboratory settings. This compound features a complex molecular structure based on a [1]benzothieno[3,2-d]pyrimidin-4-one core, which is a scaffold of significant interest in medicinal chemistry and pharmaceutical research. The structure incorporates substituents including a 3-chloro-4-methylphenyl group and a fluorine atom, which are often explored to modulate the compound's physicochemical properties and biological activity. The specific research applications and detailed mechanism of action for this particular analog are areas of ongoing investigation. Researchers are exploring its potential as a key intermediate in organic synthesis or as a candidate for bioactivity screening against various therapeutic targets. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety protocols in a controlled laboratory environment.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(2-ethyl-9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN3O2S/c1-3-16-25-19-18-14(23)5-4-6-15(18)29-20(19)21(28)26(16)10-17(27)24-12-8-7-11(2)13(22)9-12/h4-9H,3,10H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWYUEPLXJLNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=O)N1CC(=O)NC3=CC(=C(C=C3)C)Cl)SC4=CC=CC(=C42)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(2-ethyl-9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, a complex organic compound, belongs to the class of benzothienopyrimidines. Its unique structural features suggest potential applications in medicinal chemistry, particularly concerning its biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Structural Characteristics

The compound's structure is characterized by:

  • Chloro-substituted aromatic ring : Enhances lipophilicity and potential interactions with biological membranes.
  • Fluoro-substituted benzothieno[3,2-d]pyrimidine core : Imparts unique electronic properties that may influence biological activity.
  • Acetamide moiety : Contributes to the compound's solubility and stability.

Molecular Formula

The molecular formula is C₁₈H₁₈ClF N₂O₂S, with a CAS Number of 1040679-55-7.

Anticancer Properties

Research indicates that benzothienopyrimidine derivatives exhibit significant anticancer activity. For instance, compounds within this class have shown efficacy against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • HepG2 (liver cancer)
  • A549 (lung cancer)

In a study examining Mannich bases similar to N-(3-chloro-4-methylphenyl)-2-(2-ethyl-9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, it was found that these compounds demonstrated cytotoxic effects significantly higher than standard treatments like 5-fluorouracil .

The proposed mechanisms through which this compound exerts its biological effects include:

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the biological activity of related benzothienopyrimidine derivatives:

StudyCompoundTargetResult
Mannich BasesHeLa Cells2.1 - 2.8 times more cytotoxic than 5-FU
PKD InhibitorsCancer Cell LinesIC₅₀ values in low nanomolar range
Thienopyrimidine DerivativesVarious Cell LinesSignificant inhibition of cell proliferation

These findings underscore the potential therapeutic applications of N-(3-chloro-4-methylphenyl)-2-(2-ethyl-9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide in oncology.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for its development as a therapeutic agent:

  • Absorption and Distribution : The lipophilic nature due to the chloro and fluoro substitutions may enhance membrane permeability.
  • Metabolism : Studies on similar compounds indicate possible metabolic pathways involving cytochrome P450 enzymes.
  • Toxicity Profiles : Toxicological evaluations are essential to ascertain safety and therapeutic indices in preclinical models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The benzothieno[3,2-d]pyrimidin core distinguishes the target compound from analogs with thieno[3,2-d]pyrimidin (), pyrimido[4,5-d]pyrimidin (), or chromeno[2,3-d]pyrimidin () scaffolds. Extended aromatic systems (e.g., benzothieno) often improve binding affinity through π-π interactions, while smaller cores (e.g., thieno) may enhance solubility .

Substituent Effects

  • Fluorine : The 9-fluoro group in the target compound parallels fluorinated analogs in , which exhibit enhanced bioavailability and enzymatic resistance due to fluorine’s electronegativity and small atomic radius .
  • Ethyl vs.
  • Chloro-Methylphenyl vs. Chlorobenzylidene: The 3-chloro-4-methylphenyl group in the target may offer superior steric complementarity to biological targets compared to the chlorobenzylidene substituent in ’s chromeno-pyrimidin derivative .

Physicochemical and Pharmacokinetic Profiles

Key differences in molecular weight, hydrogen-bond donors/acceptors, and logP values influence ADME properties. For example, the target compound’s higher molecular weight (~469.9 g/mol) compared to ’s analog (409.89 g/mol) may reduce solubility but improve target engagement .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
N-(3-chloro-4-methylphenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide Benzothieno[3,2-d]pyrimidin 2-Ethyl, 9-Fluoro, 3-Cl-4-MePh ~469.9 Enhanced metabolic stability, lipophilicity
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-thieno[3,2-d]pyrimidin-3-yl}acetamide () Thieno[3,2-d]pyrimidin 7-Phenyl, 2-Cl-4-MePh 409.89 Simpler core, higher solubility
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Pyrazolo[3,4-d]pyrimidin Difluoro, Chromenone 589.1 High molecular weight, fluorinated
9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-chromeno[2,3-d]pyrimidin-4-one () Chromeno[2,3-d]pyrimidin Chlorobenzylidene, 2-ClPh ~530.8 (calculated) Rigid structure, dual chloro groups
(R)-3-Benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-... () Pyrimido[4,5-d]pyrimidin Benzyl, methylpyridinyl ~650.0 (estimated) Nitrogen-rich, dihydro core

Research Findings and Implications

  • Activity Trends: Fluorinated derivatives (e.g., , target compound) often show improved IC50 values in kinase assays compared to non-fluorinated analogs .
  • Selectivity : The 3-chloro-4-methylphenyl group in the target compound may reduce off-target effects relative to ’s 2-chloro-4-methylphenyl analog, as meta-substitution can alter binding pocket interactions .
  • Synthetic Challenges: The benzothieno core requires multi-step synthesis, whereas thieno or pyrimido cores () are more accessible, impacting scalability .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

Synthesis optimization requires precise control of reaction temperature (typically 120–140°C), solvent selection (e.g., N-methylpyrrolidone for polar aprotic conditions), and reaction time (16–24 hours) to maximize yield and minimize byproducts. Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is commonly used for purification . For example, a 31% yield was achieved under metal-free conditions at 120°C in NMP .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. NMR confirms substituent positions (e.g., fluorine at C9, chloro-methylphenyl group), while HRMS validates the molecular formula (e.g., C₂₂H₁₈ClFN₂O₂S). Differential Scanning Calorimetry (DSC) determines thermal stability and melting points .

Q. How can researchers design initial biological screening assays for this compound?

Begin with in vitro assays targeting kinase inhibition or antimicrobial activity, using standard protocols (e.g., ATP-binding assays for kinases, MIC tests for bacteria). Structural analogs with thieno-pyrimidine cores have shown activity against cancer cell lines (IC₅₀ values in μM range), providing a reference framework .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across studies?

Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, serum concentration) or compound purity. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) and ensure ≥95% purity via HPLC. Cross-reference structural analogs (e.g., fluorobenzyl or chlorophenyl derivatives) to isolate substituent-specific effects .

Q. What strategies elucidate the mechanism of action for this compound?

Use molecular docking to predict interactions with target proteins (e.g., kinases, DNA topoisomerases). For example, thieno-pyrimidine derivatives bind to ATP pockets in kinases, disrupting phosphorylation. Follow with in vitro enzymatic inhibition assays and in vivo xenograft models to confirm target engagement .

Q. How can structure-activity relationship (SAR) studies improve potency?

Modify substituents systematically and compare bioactivity:

Analog Modification Activity Change
N-(4-fluorobenzyl) derivativeFluorine at C4-phenyl↑ Kinase inhibition
Chlorophenyl-to-methoxyphenyl swapMethoxy group at C4↓ Cytotoxicity
Ethyl-to-propyl substitutionLarger alkyl chain at C2Altered metabolic stability

Thermodynamic solubility assays and logP measurements guide further optimization .

Q. What advanced techniques characterize electronic properties for drug design?

X-ray crystallography resolves 3D conformation, while Density Functional Theory (DFT) calculates electron distribution at reactive sites (e.g., oxo-group at C4). Infrared (IR) spectroscopy identifies hydrogen-bonding patterns critical for target binding .

Data Contradiction Analysis

Q. Why do synthesis yields vary significantly in published protocols?

Yield disparities (e.g., 31% vs. 50%) stem from solvent polarity (NMP vs. DMF), stoichiometric ratios (1:1.1 reagent excess), or purification methods. Reproduce high-yield conditions with strict anhydrous setups and inert atmospheres .

Q. How to address conflicting reports on cytotoxicity?

Contradictions may reflect cell line heterogeneity (e.g., HeLa vs. MCF-7 sensitivity). Use standardized cell panels (NCI-60) and normalize data to positive controls (e.g., doxorubicin). Confirm apoptosis via flow cytometry to rule off-target effects .

Methodological Resources

  • Synthetic Protocols : Detailed in .
  • Biological Assays : Referenced in .
  • Analytical Techniques : Described in .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methylphenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-methylphenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

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